N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide
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Overview
Description
N’-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide is a complex organic compound that belongs to the class of pyrazolopyrimidine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitumor, antimicrobial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . Therefore, inhibiting CDK2 is an appealing strategy for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45–97 nM and 6–99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM .
Biochemical Analysis
Biochemical Properties
The compound interacts with CDK2, a cyclin-dependent kinase, and inhibits its activity . This interaction is likely due to the compound’s ability to fit into the active site of the enzyme, forming essential hydrogen bonds .
Cellular Effects
The compound has been shown to significantly inhibit the growth of various cell lines, including MCF-7 and HCT-116 . It influences cell function by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
At the molecular level, the compound exerts its effects by binding to the active site of CDK2, inhibiting its activity and thus affecting cell cycle progression . This binding interaction likely involves the formation of essential hydrogen bonds .
Temporal Effects in Laboratory Settings
It has been shown to have significant inhibitory activity against CDK2, suggesting potential stability and long-term effects on cellular function .
Metabolic Pathways
Given its interaction with CDK2, it may influence pathways related to cell cycle regulation .
Subcellular Localization
Given its interaction with CDK2, it is likely to be found in regions of the cell where this enzyme is localized .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-methylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with formamide to yield the pyrazolopyrimidine core. The final step involves the reaction of the pyrazolopyrimidine derivative with furan-2-carbohydrazide under reflux conditions .
Industrial Production Methods
These optimizations may include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its antitumor activity, particularly against breast and colon cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Furan-2-carbohydrazide derivatives: These compounds have similar functional groups and are used in similar applications
Uniqueness
N’-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide is unique due to its specific combination of the pyrazolopyrimidine and furan-2-carbohydrazide moieties, which confer enhanced biological activity and selectivity compared to other similar compounds .
Properties
IUPAC Name |
N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2/c1-11-4-6-12(7-5-11)23-16-13(9-20-23)15(18-10-19-16)21-22-17(24)14-3-2-8-25-14/h2-10H,1H3,(H,22,24)(H,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBISTZNCMGOKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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